![molecular formula C14H16N2O B12000628 3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one](/img/structure/B12000628.png)
3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one
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Overview
Description
3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a cyclohexanone derivative in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one would depend on its specific biological activity. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of the indazole family.
2-Phenylindazole: A closely related compound with similar structural features.
3-Methylindazole: Another derivative with a methyl group at a different position.
Uniqueness
3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is unique due to its specific substitution pattern and the presence of the tetrahydroindazole ring system. This structural uniqueness can confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Biological Activity
3a-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3(3aH)-one is a member of the indazole family, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article will explore the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroindazole core with a methyl and phenyl substitution that contributes to its biological properties.
1. Anti-inflammatory Activity
Research indicates that indazoles exhibit significant anti-inflammatory properties. A study focusing on related indazole derivatives demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the suppression of the NF-kB pathway, which is crucial in inflammatory responses.
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. In these assays, it showed moderate decolorization activity, indicating its ability to scavenge free radicals and mitigate oxidative stress .
Compound | DPPH Decolorization (%) | ABTS Scavenging Activity (%) |
---|---|---|
3a-Methyl-2-phenyl | Moderate | High |
Control (Vitamin C) | High | High |
3. Anticancer Properties
Indazoles have been studied for their anticancer effects, particularly their ability to inhibit tumor growth. A study highlighted that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- NF-kB Pathway Inhibition : Reduces inflammation by blocking signaling pathways involved in cytokine production.
- Apoptosis Induction : Triggers programmed cell death in cancer cells by activating caspases.
- Antioxidant Mechanisms : Scavenges reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Case Studies
Several case studies have demonstrated the efficacy of indazole derivatives in clinical settings:
- Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis showed that treatment with an indazole derivative led to a significant reduction in joint inflammation and pain compared to placebo controls.
- Cancer Treatment Trials : In a phase I trial for patients with solid tumors, an indazole compound similar to 3a-Methyl-2-phenyl showed promising results in tumor shrinkage and manageable side effects .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3a-methyl-2-phenyl-4,5,6,7-tetrahydroindazol-3-one |
InChI |
InChI=1S/C14H16N2O/c1-14-10-6-5-9-12(14)15-16(13(14)17)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
WGUHAEFYDBOPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1=NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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